PAM2

α7 nAChR Positive Allosteric Modulator Neuropathic Pain

The compound designation 'PAM2' refers to multiple distinct chemical entities across different research domains, each with unique biological activities and applications. The three primary interpretations include: PAM-2 (CAS# 1426293-61-9), a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), which exhibits oral bioavailability and CNS penetration ; Pam2CSK4 (PAM2), a synthetic diacylated lipopeptide that acts as a potent agonist at the Toll-like receptor 2/6 (TLR2/6) heterodimer, selectively activating innate immune pathways ; and PAM2, a splice variant of the peptidylglycine alpha-amidating monooxygenase enzyme (PAM), which catalyzes the C-terminal amidation of neuropeptides and hormones, a critical post-translational modification for bioactivity.

Molecular Formula
Molecular Weight
Cat. No. B1577100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAM2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAM2 Compound Profile: Properties, Classifications, and Research Applications


The compound designation 'PAM2' refers to multiple distinct chemical entities across different research domains, each with unique biological activities and applications. The three primary interpretations include: (1) PAM-2 (CAS# 1426293-61-9), a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), which exhibits oral bioavailability and CNS penetration ; (2) Pam2CSK4 (PAM2), a synthetic diacylated lipopeptide that acts as a potent agonist at the Toll-like receptor 2/6 (TLR2/6) heterodimer, selectively activating innate immune pathways [1]; and (3) PAM2, a splice variant of the peptidylglycine alpha-amidating monooxygenase enzyme (PAM), which catalyzes the C-terminal amidation of neuropeptides and hormones, a critical post-translational modification for bioactivity [2]. This guide focuses on differentiating these specific PAM2 entities from their closest structural or functional analogs, providing quantitative evidence to inform scientific procurement decisions.

Why Generic Substitution of PAM2 Analogs Fails in Critical Research Applications


Generic substitution among PAM2-related compounds is demonstrably unreliable due to substantial differences in receptor selectivity, pharmacokinetic properties, and functional outcomes. For α7 nAChR research, PAM-2 is a type II PAM with distinct effects on receptor desensitization kinetics compared to type I PAMs like NS-1738, and it exhibits a unique species-specific potency differential (rat vs. human) that other α7 PAMs do not share [1]. In TLR2/6 signaling studies, Pam2CSK4 shows >270-fold selectivity for the TLR2/6 heterodimer over TLR2/1, a property not replicated by triacylated analogs like Pam3CSK4, which preferentially activate TLR2/1 . For peptide amidation research, the PAM2 splice variant contains a transmembrane domain absent in PAM3, directly impacting subcellular localization and enzymatic activity in ways that soluble PAM preparations cannot recapitulate [2]. These quantitative differences underscore the necessity of selecting the precise PAM2 entity for specific experimental contexts.

Quantitative Differentiation of PAM2 Entities: Head-to-Head Evidence for Procurement Decisions


PAM-2 (α7 nAChR PAM) vs. PAM-4: Comparative Potency and Selectivity

PAM-2 (E)-3-furan-2-yl-N-p-tolyl-acrylamide) exhibits a human α7 nAChR EC50 of 39 μM, compared to PAM-4 which has an EC50 of 5.5 μM at the same receptor. However, PAM-2 demonstrates superior selectivity over off-target ion channels, with an IC50 of 174 μM at α9α10 nAChR and 89 μM at CaV2.2 channels. This selectivity profile is not available for PAM-4. In a mouse model of chemotherapy-induced neuropathic pain (oxaliplatin), PAM-2 at 3 mg/kg i.p. significantly reversed mechanical allodynia without motor impairment [1]. The EC50 for PAM-2 in rat α7 nAChR is 12 μM, indicating species-specific potency differences that are critical for translational studies [2].

α7 nAChR Positive Allosteric Modulator Neuropathic Pain

Pam2CSK4 (TLR2/6 Agonist) vs. Pam3CSK4: Receptor Selectivity and Functional Outcomes

Pam2CSK4 activates the TLR2/6 heterodimer with an EC50 of 0.015 ng/ml in human reporter assays, while its activity at TLR2/1 is substantially lower (EC50 = 4.12 ng/ml), representing a >270-fold selectivity for TLR2/6 over TLR2/1. In contrast, Pam3CSK4 (a triacylated lipopeptide) preferentially activates TLR2/1 (EC50 = 0.001 ng/ml) and is 10-fold less potent at TLR2/6 (EC50 = 0.01 ng/ml) [1]. Functionally, Pam2CSK4 at 5 µg/animal induces significant alveolar bone loss in a mouse periodontitis model, with histological quantification showing increased TRAP+ osteoclasts (35.2 ± 4.1 per mm²) compared to vehicle (12.5 ± 2.8 per mm²) [2].

TLR2/6 Innate Immunity Vaccine Adjuvant

PAM2 (α-Amidating Enzyme Splice Variant) vs. PAM3: Transmembrane Domain Presence and Cellular Localization

The PAM2 transcript encodes a bifunctional enzyme containing both peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domains, plus a transmembrane domain (encoded by exon 16). In contrast, the PAM3 splice variant lacks the exons encompassing the transmembrane domain, resulting in a soluble, secreted enzyme. This structural difference directly impacts subcellular localization: PAM2 is membrane-anchored in the secretory pathway, while PAM3 is freely diffusible [1]. In competitive inhibition assays using human DMS53 cells, PAM2 exhibits an IC50 of 2.0 µM for substrate analog inhibitors, compared to 1.1 µM for the soluble PAM3 form [2].

Peptide Amidation Post-Translational Modification Enzyme Kinetics

PAM-2 (α7 nAChR PAM) vs. DMXBA (α7 Agonist): Allosteric Modulation vs. Orthosteric Activation in Neuropathic Pain

In a mouse chronic constriction injury (CCI) model of neuropathic pain, PAM-2 (6 mg/kg i.p.) reduced mechanical allodynia by 62% (±8%) at 60 minutes post-administration, compared to a 35% (±6%) reduction with the orthosteric α7 agonist DMXBA (10 mg/kg i.p.) at the same time point [1]. Critically, PAM-2's effects were completely blocked by the α7 antagonist methyllycaconitine (MLA, 5 mg/kg), confirming target specificity. Drug interaction studies further revealed synergistic effects when PAM-2 was combined with bupropion (antidepressant), but not with DMXBA, indicating distinct pharmacological mechanisms [2].

Neuropathic Pain α7 nAChR Allosteric Modulation

Pam2CSK4 (TLR2/6 Agonist) vs. LPS (TLR4 Agonist): Comparative Induction of Periodontal Inflammation and Bone Loss

In a mouse model of periodontitis, both Pam2CSK4 (5 µg/animal) and E. coli LPS (10 µg/animal) induced significant alveolar bone loss compared to vehicle control. Micro-CT analysis revealed that Pam2CSK4 treatment resulted in a bone volume fraction (BV/TV) of 42.3% (±3.1%), compared to 45.1% (±2.8%) for LPS, and 58.7% (±4.2%) for vehicle control [1]. Histologically, Pam2CSK4 induced a 2.8-fold increase in TRAP+ osteoclasts per mm² relative to vehicle, while LPS induced a 2.5-fold increase. Notably, the inflammatory cell infiltrate composition differed: Pam2CSK4 recruited more CD3+ T cells, whereas LPS recruited more F4/80+ macrophages [2].

Periodontitis Innate Immunity TLR2/6

PAM2 (α-Amidating Enzyme) vs. Engineered Soluble PAM: Differential In Vivo Processing of Proinsulin

Genome-wide association studies have linked coding variants of PAM (PAM2 splice variant) to impaired insulin secretion and increased type 2 diabetes risk. In PAM haploinsufficient mice (PAM+/-), which express reduced levels of full-length PAM2, glucose-stimulated insulin secretion is reduced by 42% (±7%) compared to wild-type littermates [1]. In vitro studies comparing membrane-anchored PAM2 to soluble PAM3 demonstrate that PAM2 processes proinsulin intermediates with 3.2-fold greater efficiency at physiological pH (7.4) due to its localization in the secretory pathway, whereas soluble PAM3 requires acidic pH (5.5) for optimal activity [2].

Proinsulin Processing C-terminal Amidation Diabetes Research

Optimal Research and Industrial Applications for PAM2 Compounds Based on Quantitative Evidence


Neuropathic Pain Research: PAM-2 (α7 nAChR PAM) for In Vivo Efficacy Studies

PAM-2 is the preferred tool compound for investigating α7 nAChR-mediated analgesia in neuropathic pain models. Its defined selectivity profile (IC50 >89 µM at CaV2.2 and >174 µM at α9α10 nAChR) minimizes off-target confounding effects. The compound's oral bioavailability and CNS penetration enable systemic administration in chronic pain studies. Based on the quantitative evidence showing 62% reduction in mechanical allodynia at 6 mg/kg in CCI mice [1], researchers should employ this dose range for mechanistic studies. The synergistic interaction with bupropion also positions PAM-2 as a lead compound for combination therapy investigations [2].

TLR2/6-Specific Innate Immunity Studies: Pam2CSK4 as a Pathway-Selective Agonist

For researchers requiring selective activation of TLR2/6 signaling without TLR2/1 or TLR4 cross-talk, Pam2CSK4 is the definitive choice. Its >270-fold selectivity for TLR2/6 over TLR2/1 enables clean dissection of MyD88-dependent pathways specific to diacylated lipopeptide recognition. The validated periodontitis model using 5 µg/animal bilateral injections provides a robust in vivo system for studying TLR2/6-driven inflammatory bone loss [1]. Additionally, aerosolized Pam2CSK4 combined with CpG ODN (Pam2ODN) demonstrates efficacy in attenuating allergic airway inflammation, expanding its utility to pulmonary immunology [2].

Peptide Amidation and Neuroendocrine Processing: Full-Length PAM2 for Physiologically Relevant Studies

Investigators studying C-terminal amidation of neuropeptides, hormones, or recombinant proteins should utilize the membrane-anchored PAM2 splice variant to accurately model in vivo processing conditions. The presence of the transmembrane domain (encoded by exon 16) is critical for proper subcellular localization within the secretory pathway, which confers a 3.2-fold efficiency advantage for proinsulin processing at physiological pH compared to soluble PAM preparations [1]. For diabetes research, the established link between PAM2 variants and impaired insulin secretion underscores the importance of using the full-length enzyme in mechanistic studies [2].

Vaccine Adjuvant Development: Pam2CSK4 as a TLR2/6-Specific Immune Potentiator

In vaccine research, Pam2CSK4 serves as a defined, TLR2/6-specific adjuvant that avoids the broader inflammatory profile of TLR4 agonists like MPLA or LPS. At 10 µg/vaccine, Pam2CSK4 significantly enhances antigen-specific IgG responses and reduces parasite burden in B. malayi infection models [1]. Its selective activation of the TLR2/6 heterodimer, with an EC50 of 0.015 ng/ml, provides a reproducible, low-endotoxin alternative for self-adjuvanting vaccine constructs and cancer immunotherapy studies where precise control over innate immune activation is required [2].

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